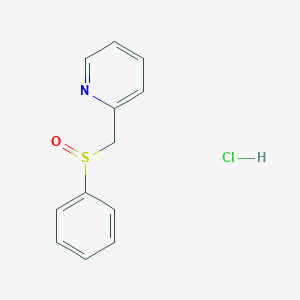
2-(Benzenesulfinylmethyl)pyridine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzenesulfinylmethyl)pyridine;hydrochloride is a chemical compound with the molecular formula C12H11NOS·HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinylmethyl)pyridine typically involves the reaction of pyridine with benzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(Benzenesulfinylmethyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of 2-(Benzenesulfonylmethyl)pyridine.
Reduction: Formation of 2-(Benzenesulfanylmethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
2-(Benzenesulfinylmethyl)pyridine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to other bioactive pyridine derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 2-(Benzenesulfinylmethyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(Benzenesulfonylmethyl)pyridine: An oxidized form with a sulfone group.
2-(Benzenesulfanylmethyl)pyridine: A reduced form with a sulfide group.
Pyridine derivatives: Such as niacin and pyridoxine, which have significant biological roles.
Uniqueness
2-(Benzenesulfinylmethyl)pyridine;hydrochloride is unique due to its sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry .
属性
CAS 编号 |
81851-00-5 |
|---|---|
分子式 |
C12H12ClNOS |
分子量 |
253.75 g/mol |
IUPAC 名称 |
2-(benzenesulfinylmethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H11NOS.ClH/c14-15(12-7-2-1-3-8-12)10-11-6-4-5-9-13-11;/h1-9H,10H2;1H |
InChI 键 |
FOFHUSTXGQJYQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)CC2=CC=CC=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


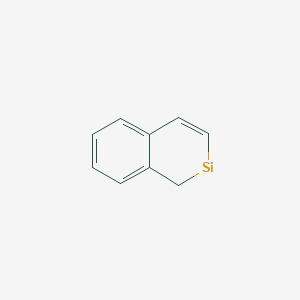


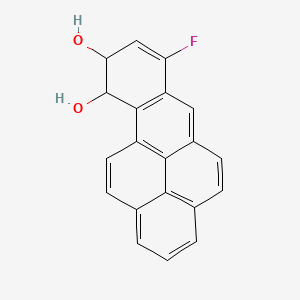
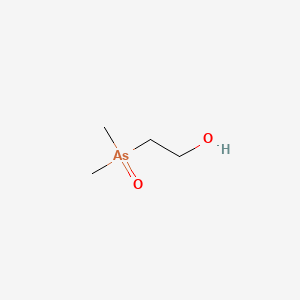
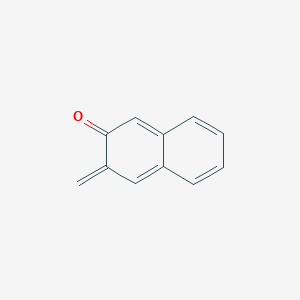
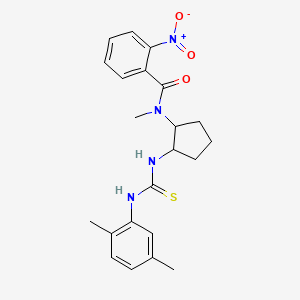
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
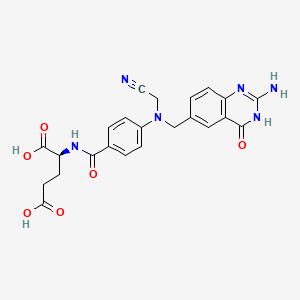
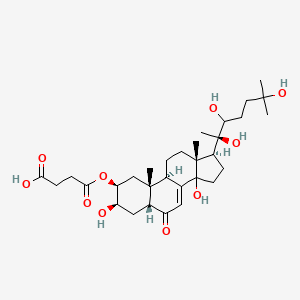
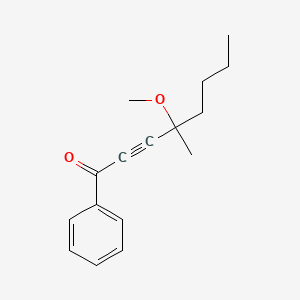

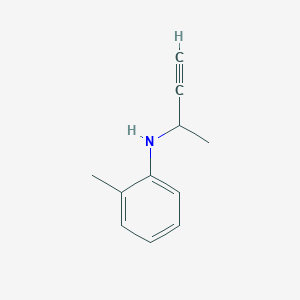
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
